molecular formula C13H15ClN2O5 B1597863 Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate CAS No. 219793-85-8

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate

Cat. No.: B1597863
CAS No.: 219793-85-8
M. Wt: 314.72 g/mol
InChI Key: YTBWWHUBOGTCHG-UHFFFAOYSA-N
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Description

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is an organic compound with the molecular formula C13H15ClN2O5 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a malonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate typically involves the reaction of diethyl malonate with 2-chloro-3-pyridinecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Condensation: Catalysts such as piperidine or pyridine in the presence of heat.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: Diethyl malonate and 2-chloro-3-pyridinecarboxylic acid.

    Condensation: Various β-keto esters or β-diketones.

Scientific Research Applications

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine-substituted pyridine ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The malonate ester groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-[(2-chloro-4-pyridyl)carbonyl]amino)malonate
  • Diethyl 2-[(2-chloro-5-pyridyl)carbonyl]amino)malonate
  • Diethyl 2-[(2-chloro-6-pyridyl)carbonyl]amino)malonate

Uniqueness

Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate is unique due to the position of the chlorine atom on the pyridine ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

diethyl 2-[(2-chloropyridine-3-carbonyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O5/c1-3-20-12(18)9(13(19)21-4-2)16-11(17)8-6-5-7-15-10(8)14/h5-7,9H,3-4H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBWWHUBOGTCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379123
Record name Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219793-85-8
Record name Diethyl [(2-chloropyridine-3-carbonyl)amino]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
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Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate
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